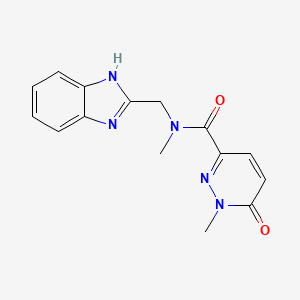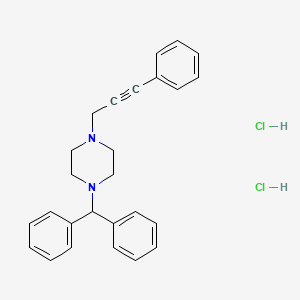
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazole derivatives often involves multi-step reactions, including condensation and cyclization processes under specific conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in high yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques like NMR spectroscopy and single crystal X-ray diffraction, which reveal details about the spatial arrangement of atoms and the conformation of the molecule. For example, novel antipyrine derivatives were synthesized and their structures were analyzed using X-ray diffraction, revealing specific hydrogen bond patterns and molecular interactions (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations. These reactions are essential for modifying the chemical structure and introducing new functional groups, which significantly influence the compound's chemical properties. A study on the synthesis of pyrazolo[5,1-a]isoindoles illustrates a novel method involving a cascade reaction for constructing the pyrazolo[5,1-a]isoindole scaffold (Tian et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their application in various domains. These properties are influenced by the molecular structure and the nature of the functional groups present in the molecule. The synthesis and structural analysis of pyrazole derivatives provide insights into their thermal stability and solubility characteristics (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and basicity, of pyrazole derivatives depend on the substituents attached to the pyrazole ring and the electronic effects they impart. Investigations into the synthesis and reactivity of such compounds shed light on their potential as intermediates in organic synthesis and their applications in medicinal chemistry (Bobko et al., 2012).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS/c18-13-5-1-2-6-14(13)20-17(23)12-11-22(9-4-8-19)21-16(12)15-7-3-10-24-15/h1-3,5-7,10-11H,4,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCLRNUSJUGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2C3=CC=CS3)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)


![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B4976697.png)
![4-(4-fluorophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976705.png)
![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)
![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)

